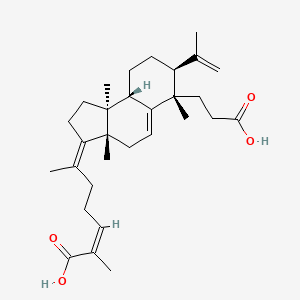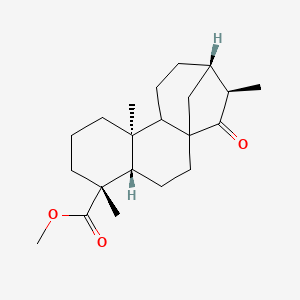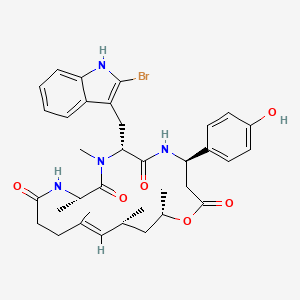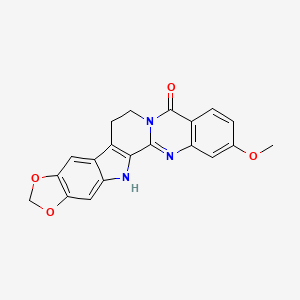![molecular formula C63H101N2+ B1262616 2-[7-(3,3-dimethyl-1-octadecyl-1,3-dihydro-2H-indol-2-ylidene)hepta-1,3,5-trien-1-yl]-3,3-dimethyl-1-octadecyl-3H-indolium](/img/structure/B1262616.png)
2-[7-(3,3-dimethyl-1-octadecyl-1,3-dihydro-2H-indol-2-ylidene)hepta-1,3,5-trien-1-yl]-3,3-dimethyl-1-octadecyl-3H-indolium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DiIC18(7)(1+) is the cationic form of a C7 cyanine dye having 3,3-dimethyl-1-octadecylindoleinine units at each end. It has a role as a fluorochrome. It is a cyanine dye and an indolium ion.
Applications De Recherche Scientifique
Photoelectric Conversion in Solar Cells
A significant application of similar compounds is found in the field of dye-sensitized solar cells. Research conducted by Wu et al. (2009) investigated carboxylated cyanine dyes, closely related in structure, for their photophysical and electrochemical properties. These dyes were used as sensitizers in nanocrystalline TiO2 solar cells, demonstrating an improvement in photoelectric conversion efficiency. This suggests that compounds like 2-[7-(3,3-dimethyl-1-octadecyl-1,3-dihydro-2H-indol-2-ylidene)hepta-1,3,5-trien-1-yl]-3,3-dimethyl-1-octadecyl-3H-indolium can play a crucial role in enhancing the efficiency of solar cells (Wu et al., 2009).
Organic-Inorganic Hybrid Films
The compound's applications extend to organic-inorganic hybrid films, as evidenced by Ishihara (2017). Their research utilized near-field and far-field fluorescence spectroscopy to study the aggregation states of similar cyanine dyes in these films. The findings provide insights into the microenvironmental changes and the interaction of organic dye molecules in hybrid systems, indicating potential applications in advanced material science and nanotechnology (Ishihara, 2017).
NIR Electrochemical Fluorescence Switching
Another intriguing application area is NIR electrochemical fluorescence switching. Seo et al. (2014) explored a polymethine dye similar in structure for its reversible electrochemical fluorescence switching in the NIR region. This research highlights the potential of using such compounds in advanced optical and electronic applications, including sensors and optical data storage (Seo et al., 2014).
Resonance Raman and Infrared Studies
The compound's characteristics have also been studied through resonance Raman and infrared spectroscopy. Fujimoto et al. (1992) conducted studies on similar Langmuir-Blodgett films, providing insights into the molecular orientation and structural properties of these compounds, which is valuable for applications in molecular electronics and photonics (Fujimoto et al., 1992).
Photoinduced Spectral Change
Ishihara et al. (2014) also demonstrated the photoinduced spectral change for hybrid films using a similar cyanine dye. This work provides a basis for developing optically controlled functions in photoresponsive systems, which can be applied in various optical devices (Ishihara et al., 2014).
Propriétés
Nom du produit |
2-[7-(3,3-dimethyl-1-octadecyl-1,3-dihydro-2H-indol-2-ylidene)hepta-1,3,5-trien-1-yl]-3,3-dimethyl-1-octadecyl-3H-indolium |
|---|---|
Formule moléculaire |
C63H101N2+ |
Poids moléculaire |
886.5 g/mol |
Nom IUPAC |
(2E)-2-[(2E,4E,6E)-7-(3,3-dimethyl-1-octadecylindol-1-ium-2-yl)hepta-2,4,6-trienylidene]-3,3-dimethyl-1-octadecylindole |
InChI |
InChI=1S/C63H101N2/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38-46-54-64-58-50-44-42-48-56(58)62(3,4)60(64)52-40-36-35-37-41-53-61-63(5,6)57-49-43-45-51-59(57)65(61)55-47-39-34-32-30-28-26-24-22-20-18-16-14-12-10-8-2/h35-37,40-45,48-53H,7-34,38-39,46-47,54-55H2,1-6H3/q+1 |
Clé InChI |
SZNXJAAOEKPPMN-UHFFFAOYSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCCN\1C2=CC=CC=C2C(/C1=C\C=C\C=C\C=C\C3=[N+](C4=CC=CC=C4C3(C)C)CCCCCCCCCCCCCCCCCC)(C)C |
SMILES canonique |
CCCCCCCCCCCCCCCCCCN1C2=CC=CC=C2C(C1=CC=CC=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)CCCCCCCCCCCCCCCCCC)(C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



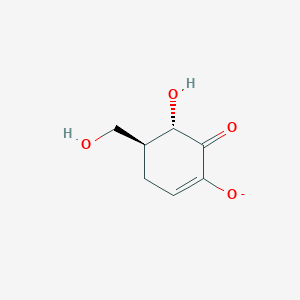
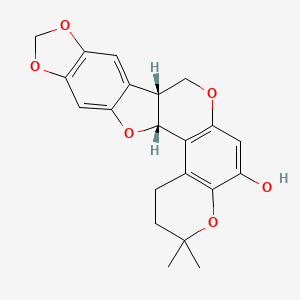
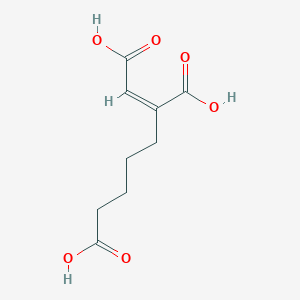

![4-[[6,7-Bis(hydroxymethyl)-4-quinazolinyl]amino]phenol](/img/structure/B1262540.png)
![2-[[[4-[[5-[[(2-methylpropan-2-yl)oxy-oxomethyl]amino]pentylamino]-oxomethyl]-1H-imidazol-5-yl]-oxomethyl]amino]acetic acid tert-butyl ester](/img/structure/B1262545.png)
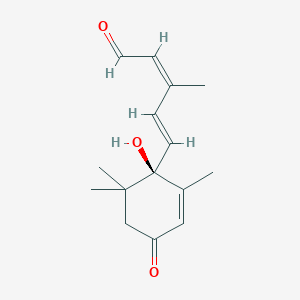
![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate;dihydrochloride](/img/structure/B1262547.png)
